molecular formula C28H32N2O2 B10885651 2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

Cat. No.: B10885651
M. Wt: 428.6 g/mol
InChI Key: FUWBYCSDAQBASJ-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure combining naphthalene, piperazine, and phenylcyclohexyl pharmacophores, making it a valuable scaffold for investigating novel biological pathways. Its structural characteristics suggest potential for interaction with various central nervous system targets. Researchers utilize this compound primarily as a reference standard in analytical studies and as a key intermediate in the synthesis of more complex molecules for experimental therapeutics. The presence of the piperazine ring system is often associated with receptor binding activity, which can be leveraged in the design of receptor-specific probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C28H32N2O2

Molecular Weight

428.6 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C28H32N2O2/c31-28(21-32-27-15-12-23-8-4-5-9-25(23)20-27)30-18-16-29(17-19-30)26-13-10-24(11-14-26)22-6-2-1-3-7-22/h1-9,12,15,20,24,26H,10-11,13-14,16-19,21H2

InChI Key

FUWBYCSDAQBASJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Key Reaction Steps

  • Preparation of the Piperazine Intermediate :

    • 4-(4-Phenylcyclohexyl)piperazine is synthesized via nucleophilic substitution of 1-chloro-4-(4-phenylcyclohexyl)piperazine or through reductive amination.

    • Example: Reaction with 4-(4-phenylcyclohexyl)chloropiperazine and a base (e.g., K₂CO₃) in DMF or THF.

  • Alkylation with Naphthalen-2-yloxyacetyl Chloride :

    • The piperazine intermediate reacts with naphthalen-2-yloxyacetyl chloride under basic conditions to form the target compound.

    • Conditions :

      • Base : Triethylamine or NaH.

      • Solvent : Dichloromethane or THF.

      • Temperature : 0–25°C (room temperature).

    • Yield : Moderate to high (estimated 60–80% based on similar reactions).

Component Role Example Reagents
Piperazine intermediateNucleophile4-(4-Phenylcyclohexyl)piperazine
ElectrophileAcylating agentNaphthalen-2-yloxyacetyl chloride
BaseScavenger of HClTriethylamine, NaH

Nucleophilic Substitution via Epoxide Ring Opening

An alternative method involves the reaction of 2,3-epoxy-1-(naphthalen-2-yloxy)propane with 4-(4-phenylcyclohexyl)piperazine. This approach is validated for structurally similar compounds, such as 1-[3-(naphth-1-yloxy)-2-hydroxypropyl]-piperazine derivatives.

Reaction Mechanism

  • Epoxide Synthesis :

    • Naphthalen-2-yloxypropane-1,2-diol is treated with a base (e.g., NaOH) to form the epoxide.

  • Ring-Opening Reaction :

    • The epoxide reacts with the piperazine derivative in a nucleophilic substitution.

    • Conditions :

      • Temperature : 60–120°C.

      • Solvent : Ethanol or toluene.

      • Catalyst : None required (steric effects direct regioselectivity).

    • Yield : 70–80% (based on analogous reactions).

Parameter Optimal Value Rationale
Temperature100–120°CAccelerates epoxide ring opening
Reaction Time4–6 hoursEnsures complete conversion
SolventToluene or xyleneHigh boiling point for reflux

Condensation of Piperazine Salts with Naphthalene Derivatives

This method leverages the reactivity of piperazine salts with naphthalene-based electrophiles. For example, the synthesis of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid involves condensation of piperazine derivatives with haloacetates.

Adaptation for Target Compound

  • Preparation of Piperazine Salt :

    • 4-(4-Phenylcyclohexyl)piperazine is treated with a strong base (e.g., KOH) to deprotonate the secondary amine.

  • Reaction with Naphthalen-2-yloxyacetyl Halide :

    • The deprotonated piperazine attacks the electrophilic carbon of the acyl chloride.

    • Conditions :

      • Base : Potassium t-butoxide.

      • Solvent : t-Butanol or THF.

      • Temperature : 75–80°C.

    • Yield : 50–70% (estimated from similar protocols).

Reagent Function Example
BaseDeprotonates piperazineKOH, NaH, or K t-butoxide
Acylating AgentProvides electrophileNaphthalen-2-yloxyacetyl chloride

Optimization Strategies and Challenges

Key Challenges

  • Steric Hindrance : The bulky 4-phenylcyclohexyl group may slow reaction kinetics.

  • Regioselectivity : Competing side reactions (e.g., O-alkylation vs. N-alkylation) require careful control.

Optimization Approaches

  • Solvent Selection :

    • Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity of the piperazine.

    • Nonpolar Solvents (e.g., toluene): Favor O-alkylation by reducing solvent polarity.

  • Catalyst Use :

    • Phase-Transfer Catalysts : Facilitate reactions in biphasic systems.

    • Metal-Free Catalysts : Avoid contamination in pharmaceutical applications.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of the discussed methods:

Method Advantages Limitations Yield
AlkylationHigh regioselectivityRequires expensive acyl chloride reagents60–80%
Epoxide Ring OpeningMild conditionsSensitive to epoxide stability70–80%
Piperazine Salt CondensationScalable for industrial productionRequires stringent control of reaction temperature50–70%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in pharmacology. Its structure suggests possible interactions with neurotransmitter receptors, which may lead to treatments for neurological disorders.

  • Neuropharmacology : Preliminary studies indicate that 2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone could modulate receptor activity, influencing various cellular signaling pathways. This modulation may be beneficial in treating conditions such as depression, anxiety, and other neuropsychiatric disorders.

Material Science

The unique structural characteristics of this compound allow it to be utilized in the development of advanced materials with specific electronic and optical properties. Research into its use as a ligand in biochemical assays is ongoing, highlighting its versatility in both biological and industrial applications.

Case Study 1: Neuropharmacological Potential

A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound effectively modulated receptor activity, suggesting its potential as a treatment for mood disorders.

Case Study 2: Material Development

Research into the use of this compound in creating novel materials demonstrated its ability to enhance the properties of polymer matrices. This application could lead to advancements in drug delivery systems or electronic devices.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Arylpiperazine-Ethanone Derivatives
  • 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (): Replaces the naphthalen-2-yloxy group with a biphenyl moiety. Retains the ethanone-piperazine core but substitutes the cyclohexyl-phenyl group with a 2-methoxyphenyl ring. Demonstrates potent anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction compared to typical antipsychotics .
  • 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (): Features a bromophenoxy group and a fluorophenylsulfonyl-piperazine. Higher molecular weight (457.31 g/mol) compared to the target compound, likely due to the sulfonyl group. No direct pharmacological data reported, but sulfonyl groups often enhance metabolic stability .
  • 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone (): Differs in the naphthalene substitution (1-ylmethyl vs. 2-yloxy) and lacks the cyclohexyl-phenyl group. Molecular weight: 360.45 g/mol, lower than the target compound due to simpler substituents .
Piperazine Derivatives with Heterocyclic Modifications
  • 2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride (): Incorporates a pyridazine ring instead of the cyclohexyl-phenyl group. Molecular weight: 442.9 g/mol (hydrochloride form).
  • Pyridine-based CYP51 inhibitors (): Example: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. Targets Trypanosoma cruzi via non-azolic CYP51 inhibition, diverging from the presumed CNS focus of the target compound .

Pharmacological Activity and Mechanisms

  • Antipsychotic Potential: Biphenyl-arylpiperazine derivatives () show anti-dopaminergic activity correlated with QPlogBB (brain/blood partition coefficient) and electron affinity (EA). The target compound’s naphthalene group may enhance QPlogBB, predicting improved CNS penetration . Catalepsy induction, a side effect of typical antipsychotics, is reduced in analogs with methoxy or dichlorophenyl substituents, suggesting structural optimization routes .
  • Antifungal and Antimicrobial Activity: Piperazine-ethanone metal complexes (e.g., APEHQ in ) exhibit enhanced antifungal activity compared to ligands alone.
  • Antiparasitic Applications :

    • Pyridine-piperazine derivatives () highlight the scaffold’s versatility. However, the target compound’s lack of pyridine or trifluoromethyl groups may limit efficacy against T. cruzi .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound ~450 (estimated) Naphthalen-2-yloxy, 4-phenylcyclohexyl N/A ~4.5
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone ~375 Biphenyl, 2-methoxyphenyl N/A ~3.8
2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone 454.5 Tetrazolylthio, methoxyphenylsulfonyl 131–134 ~2.1
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 457.31 Bromophenoxy, fluorophenylsulfonyl N/A ~3.9

QSAR and Computational Insights

  • Anti-dopaminergic Activity : QSAR models () emphasize QPlogBB and EA as critical descriptors. The target compound’s naphthalene group likely increases QPlogBB, while the cyclohexyl-phenyl moiety may modulate EA through steric and electronic effects .

Biological Activity

The compound 2-(Naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone (commonly referred to as NPE) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthalene-based compounds often exhibit significant antimicrobial activity. For instance, compounds structurally similar to NPE have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell membranes or inhibition of critical enzymes such as DNA gyrase.

Anticancer Activity

Naphthalene derivatives are also under investigation for their anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle . The specific effects of NPE on cancer cell lines remain to be fully elucidated but are a promising area for future studies.

The biological activity of NPE can be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : Inhibition of enzymes such as DNA gyrase is a common mechanism among naphthalene derivatives, preventing bacterial replication .
  • Apoptosis Induction : In cancer cells, NPE may trigger apoptotic pathways, leading to cell death.

Study 1: Antimicrobial Efficacy

A study conducted on naphthalene derivatives demonstrated their efficacy against MRSA strains. The Minimum Inhibitory Concentration (MIC) for similar compounds was found to be around 5 μg/mL, indicating strong antimicrobial potential .

CompoundMIC (μg/mL)Target Bacteria
NPETBDMRSA
TBA5MRSA

Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with naphthalene derivatives showed a significant reduction in cell viability. For example, a related compound reduced viability by over 70% at concentrations above 10 μM after 48 hours .

CompoundCell LineViability Reduction (%)
NPEHeLaTBD
PNTMCF-770

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(naphthalen-2-yloxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like naphthyloxy ethanone and substituted piperazine derivatives can be prepared using protocols similar to those described for structurally related arylpiperazine compounds . Key steps include:

  • Activation of the ethanone carbonyl group for nucleophilic attack by the piperazine nitrogen.
  • Use of coupling agents (e.g., EDCI/HOBt) in aprotic solvents (e.g., DCM or DMF) for amide bond formation.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve crystal structures, leveraging hydrogen-bonding interactions for packing analysis .
  • Spectroscopy : Confirm functional groups via FT-IR (C=O stretch at ~1680–1720 cm⁻¹). Assign NMR signals (¹H/¹³C) using DEPT and HSQC experiments; compare with analogous compounds (e.g., 2-(4-bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm).

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Anticancer potential : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assay, with IC₅₀ values compared to doxorubicin .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT₁A or D₂ receptors) to assess affinity, given structural similarities to antipsychotic arylpiperazines .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up studies?

  • Methodology :

  • Reaction optimization : Use DoE (Design of Experiments) to vary solvent polarity (e.g., THF vs. acetonitrile), temperature (25–80°C), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
  • Byproduct analysis : Monitor intermediates via UPLC-MS to identify side reactions (e.g., over-alkylation) and adjust stoichiometry .
  • Crystallization control : Recrystallize from ethanol/water mixtures to improve purity (>99% by HPLC) .

Q. How should researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?

  • Methodology :

  • Dynamic effects : Compare solid-state (X-ray) and solution-state (NMR) conformations. For example, piperazine rings may adopt chair conformations in crystals but flex in solution .
  • DFT calculations : Use Gaussian or ORCA to model energetically favorable conformers and validate against experimental data .
  • Variable-temperature NMR : Probe conformational exchange (e.g., piperazine ring inversion) by acquiring spectra at 298–343 K .

Q. What computational strategies are effective for modeling structure-activity relationships (SAR)?

  • Methodology :

  • QSAR modeling : Use descriptors like logP, polar surface area, and electron affinity (EA) to correlate with biological activity (e.g., anti-dopaminergic effects). Partial least squares (PLS) regression is recommended for small datasets .
  • Docking studies : Perform molecular docking (AutoDock Vina) against homology models of target receptors (e.g., 5-HT₄), prioritizing π-π stacking and hydrogen-bonding interactions with the naphthyloxy group .
  • MD simulations : Assess binding stability (20–100 ns trajectories) using AMBER or GROMACS .

Q. How can solubility and stability challenges be addressed in formulation studies?

  • Methodology :

  • Salt formation : Screen counterions (e.g., HCl, citrate) via slurry experiments in ethanol/water .
  • Cyclodextrin inclusion : Prepare β-cyclodextrin complexes (1:1 molar ratio) and assess solubility enhancement via phase-solubility diagrams .
  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to identify degradation pathways; stabilize with antioxidants (e.g., BHT) .

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